molecular formula C8H6N2O3 B1527110 5-Cyano-6-hydroxy-4-methylnicotinic acid CAS No. 1306739-55-8

5-Cyano-6-hydroxy-4-methylnicotinic acid

Cat. No.: B1527110
CAS No.: 1306739-55-8
M. Wt: 178.14 g/mol
InChI Key: MPDUSZMEFYFEBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyano-6-hydroxy-4-methylnicotinic acid is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. The molecular formula of this compound is C8H6N2O3, and it has a molecular weight of 178.14 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-6-hydroxy-4-methylnicotinic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-6-hydroxy-4-methylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyridine derivatives .

Scientific Research Applications

5-Cyano-6-hydroxy-4-methylnicotinic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 5-Cyano-6-hydroxy-4-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The compound may modulate enzymatic activities, bind to receptors, or interfere with cellular processes. Detailed studies are required to fully elucidate its mechanism of action and identify the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Cyano-6-hydroxy-4-methylnicotinic acid include other pyridine derivatives such as:

  • 5-Cyano-6-hydroxy-4-methylpyridine
  • 5-Cyano-6-hydroxy-4-methylpyridine-3-carboxylic acid
  • 5-Cyano-6-hydroxy-4-methylpyridine-2-carboxylic acid .

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-cyano-4-methyl-6-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-4-5(2-9)7(11)10-3-6(4)8(12)13/h3H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDUSZMEFYFEBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=C1C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601178781
Record name 3-Pyridinecarboxylic acid, 5-cyano-1,6-dihydro-4-methyl-6-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601178781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306739-55-8
Record name 3-Pyridinecarboxylic acid, 5-cyano-1,6-dihydro-4-methyl-6-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306739-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 5-cyano-1,6-dihydro-4-methyl-6-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601178781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Cyano-6-hydroxy-4-methylnicotinic acid
Reactant of Route 2
Reactant of Route 2
5-Cyano-6-hydroxy-4-methylnicotinic acid
Reactant of Route 3
Reactant of Route 3
5-Cyano-6-hydroxy-4-methylnicotinic acid
Reactant of Route 4
5-Cyano-6-hydroxy-4-methylnicotinic acid
Reactant of Route 5
5-Cyano-6-hydroxy-4-methylnicotinic acid
Reactant of Route 6
5-Cyano-6-hydroxy-4-methylnicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.